(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol
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Overview
Description
(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines Pyrrolidines are characterized by a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-(Hydroxymethyl)pyrrolidin-3-ol typically involves the reduction of corresponding pyrrolidinone derivatives. One common method is the reduction of 5-(hydroxymethyl)pyrrolidin-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the hydroxymethyl group can yield primary alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 5-formylpyrrolidin-3-ol or 5-carboxypyrrolidin-3-ol.
Reduction: Formation of 5-(hydroxymethyl)pyrrolidine or 5-(aminomethyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-5-(Hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations that modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol: Another pyrrolidine derivative with similar structural features.
(3S,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol: A benzyl-substituted pyrrolidine with distinct chemical properties.
Uniqueness
(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in research and industrial applications.
Properties
CAS No. |
192992-31-7 |
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Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3S)-5-(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4?,5-/m0/s1 |
InChI Key |
CALDMMCNNFPJSI-AKGZTFGVSA-N |
Isomeric SMILES |
C1[C@@H](CNC1CO)O |
Canonical SMILES |
C1C(CNC1CO)O |
Origin of Product |
United States |
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